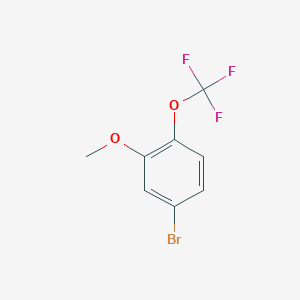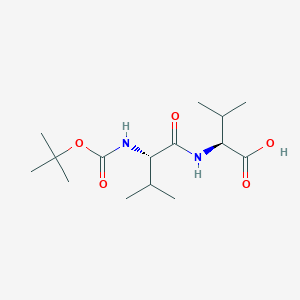
5-Bromo-2-(trifluoromethoxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(trifluoromethoxy)anisole is a useful research compound. Its molecular formula is C8H6BrF3O2 and its molecular weight is 271.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
- Synthesis Applications : 5-Bromo-2-(trifluoromethoxy)anisole is used in the synthesis of naphthalenes. When treated with lithium diisopropylamide (LDA), it generates phenyllithium intermediates, which are instrumental in producing naphthalenes through reduction or bromination processes (Schlosser & Castagnetti, 2001).
Electron-Withdrawing Properties
- Chemical Reactivity : The trifluoromethoxy group in compounds like this compound is a potent electron-withdrawing group. This property significantly lowers the basicity of arylmetal compounds, influencing their reactivity and interaction with other compounds (Castagnetti & Schlosser, 2002).
Environmental Presence and Origins
- Environmental Studies : Bromochloromethoxybenzenes, including derivatives of this compound, are studied in the marine troposphere. These studies focus on understanding the biogenic and anthropogenic origins of these compounds in the environment (Führer & Ballschmiter, 1998).
Molecular and Structural Analysis
- Crystallography and Spectroscopy : The molecular and crystal structures of compounds related to this compound, such as 5-Bromo-2'-deoxyuridine, are analyzed using spectroscopy and X-ray crystallography. These analyses help in understanding the structural properties and applications of these compounds (Iball, Morgan, & Wilson, 1966).
Use in Battery Technology
- Battery Technology : Anisole derivatives, including this compound, have been explored as additives for overcharge protection in lithium-ion batteries. Studies focus on their impact on battery performance, stability, and safety (Yanqing et al., 2013).
Synthesis of Functionalized Compounds
- Synthetic Chemistry : The compound is used in synthesizing functionalized cyclohexenes. Its derivatives are complexed with other chemicals to form anisolium complexes, leading to the creation of various functionalized organic compounds (Kopach et al., 1998).
Implications in Photodissociation Studies
- Photodissociation Dynamics : this compound derivatives are studied for their photodissociation dynamics. These studies provide insights into the behavior of brominated compounds under specific conditions, like ultraviolet light exposure (Indulkar et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Propiedades
IUPAC Name |
4-bromo-2-methoxy-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGCUJSMICRHPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432237 |
Source


|
| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672948-65-1 |
Source


|
| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)












![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
